molecular formula C23H21NO4 B11383005 N-benzyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-benzyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11383005
M. Wt: 375.4 g/mol
InChI Key: KYASSUFZHHMOST-UHFFFAOYSA-N
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Description

  • N-benzyl-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a complex organic compound with a fused chromone and furochromone structure.
  • Its molecular formula is C28H25NO4.
  • The compound contains a benzyl group (C6H5CH2) attached to the nitrogen atom of an acetamide group.
  • It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

    • Synthetic routes involve the condensation of 3,4,9-trimethylcoumarin with benzylamine followed by acetylation.
    • Industrial production methods may vary, but the key steps remain consistent.
  • Chemical Reactions Analysis

  • Scientific Research Applications

      Medicinal Chemistry: Investigated for potential drug development due to its unique structure.

      Antioxidant Properties: Explored for its antioxidant effects.

      Biological Studies: Used in studies related to cell signaling pathways.

      Industrial Applications:

  • Mechanism of Action

    • The compound’s mechanism of action is context-dependent.
    • It may interact with specific receptors or enzymes, affecting cellular processes.
    • Further research is needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other furochromones, coumarins, and benzyl-substituted compounds.

      Uniqueness: The combination of benzyl, chromone, and furochromone moieties sets it apart.

    Remember that this compound’s properties and applications are still being explored, and ongoing research may reveal additional insights

    Properties

    Molecular Formula

    C23H21NO4

    Molecular Weight

    375.4 g/mol

    IUPAC Name

    N-benzyl-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

    InChI

    InChI=1S/C23H21NO4/c1-13-9-18-21(22-20(13)14(2)12-27-22)15(3)17(23(26)28-18)10-19(25)24-11-16-7-5-4-6-8-16/h4-9,12H,10-11H2,1-3H3,(H,24,25)

    InChI Key

    KYASSUFZHHMOST-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CC=C3)C)C4=C1C(=CO4)C

    Origin of Product

    United States

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